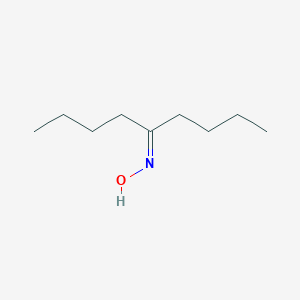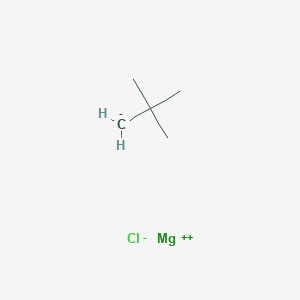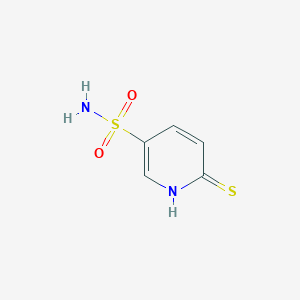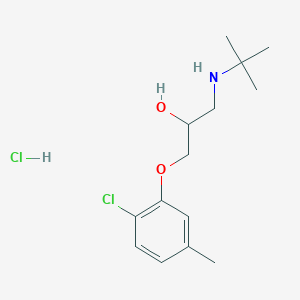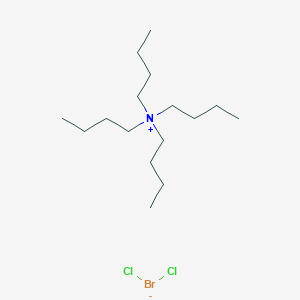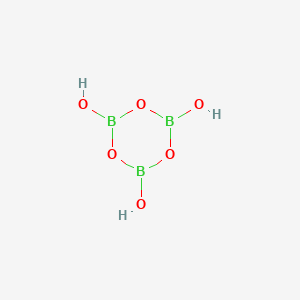
Trihydroxy boroxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihydroxy boroxine, also known as boronic acid, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that can form covalent bonds with a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. This property makes it an important tool for studying the structure and function of biomolecules, as well as for developing new drugs and therapies.
作用機序
Trihydroxy boroxine forms covalent bonds with biomolecules through its boron atoms, which are electron-deficient and highly reactive. The resulting boronate ester is stable and irreversible, allowing for the selective labeling and modification of biomolecules.
Biochemical and Physiological Effects:
Trihydroxy boroxine has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of proteasome activity: Trihydroxy boroxine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades unwanted or damaged proteins.
2. Modulation of insulin signaling: Trihydroxy boroxine has been shown to modulate insulin signaling pathways, potentially leading to new treatments for diabetes and other metabolic disorders.
3. Anti-cancer activity: Trihydroxy boroxine has been shown to have anti-cancer activity by selectively targeting cancer cells and inducing cell death.
実験室実験の利点と制限
Trihydroxy boroxine has several advantages for lab experiments, including:
1. Selectivity: Trihydroxy boroxine can selectively label and modify specific biomolecules, allowing for their identification and characterization.
2. Stability: Trihydroxy boroxine forms stable and irreversible boronate esters, allowing for long-term labeling and modification of biomolecules.
3. Versatility: Trihydroxy boroxine can be used to label and modify a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates.
However, there are also some limitations to the use of trihydroxy boroxine in lab experiments, including:
1. Reactivity: Trihydroxy boroxine is highly reactive and can potentially react with unintended biomolecules, leading to non-specific labeling and modification.
2. Toxicity: Trihydroxy boroxine can be toxic to cells and organisms at high concentrations, potentially limiting its use in certain experiments.
3. Cost: Trihydroxy boroxine can be expensive to synthesize and purchase, potentially limiting its use in some labs.
将来の方向性
There are several future directions for the use of trihydroxy boroxine in scientific research, including:
1. Development of new labeling and modification strategies: Researchers are exploring new ways to use trihydroxy boroxine to selectively label and modify biomolecules, including the development of new boronate ester linkages.
2. Application in drug development: Trihydroxy boroxine is being explored as a potential tool for developing new drugs and therapies, particularly in the areas of cancer and metabolic disorders.
3. Use in nanotechnology: Trihydroxy boroxine is being explored as a potential tool for the development of new nanomaterials and nanodevices, particularly in the areas of biosensing and drug delivery.
4. Development of new synthetic methods: Researchers are exploring new synthetic methods for trihydroxy boroxine that are more efficient and cost-effective, potentially making it more widely available for scientific research.
合成法
Trihydroxy boroxine can be synthesized by reacting boric acid with an excess of glycerol. The reaction produces a white crystalline solid that is highly soluble in water and other polar solvents.
科学的研究の応用
Trihydroxy boroxine has a wide range of scientific research applications, including:
1. Proteomics: Trihydroxy boroxine can be used to selectively label and isolate specific proteins in complex mixtures, allowing for their identification and characterization.
2. Glycomics: Trihydroxy boroxine can be used to selectively label and isolate specific carbohydrates in complex mixtures, allowing for their identification and characterization.
3. Nucleic acid research: Trihydroxy boroxine can be used to label and modify nucleic acids, allowing for their detection and analysis.
4. Drug development: Trihydroxy boroxine can be used to develop new drugs and therapies by selectively targeting specific biomolecules.
特性
CAS番号 |
13460-51-0 |
|---|---|
製品名 |
Trihydroxy boroxine |
分子式 |
B3H3O6 |
分子量 |
131.5 g/mol |
IUPAC名 |
2,4,6-trihydroxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3H3O6/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChIキー |
AIUDKCYIGXXGIL-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)O)O)O |
正規SMILES |
B1(OB(OB(O1)O)O)O |
その他のCAS番号 |
13460-51-0 |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




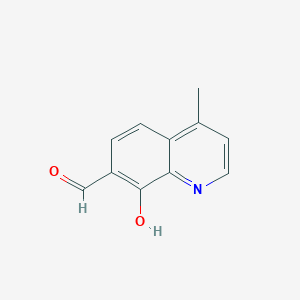
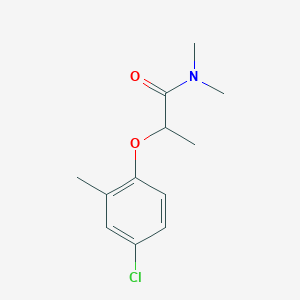
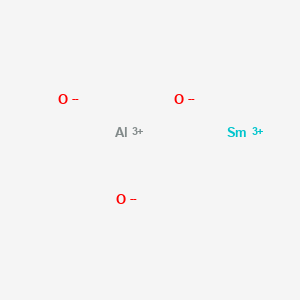
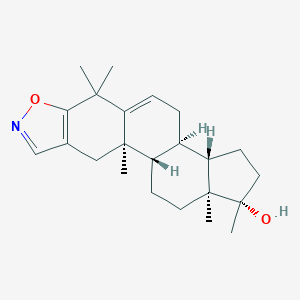
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
